molecular formula C12H6N2O2 B086193 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile CAS No. 1018-79-7

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Cat. No. B086193
CAS RN: 1018-79-7
M. Wt: 210.19 g/mol
InChI Key: JJBQXTABLSZHGC-UHFFFAOYSA-N
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Description

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is a naphthalene derivative . It has a molecular formula of C12H6N2O2 and a molecular weight of 210.19 g/mol . The IUPAC name for this compound is 1,4-dihydroxynaphthalene-2,3-dicarbonitrile .


Molecular Structure Analysis

The molecular structure of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is characterized by a naphthalene core with two hydroxyl groups at positions 1 and 4, and two carbonitrile groups at positions 2 and 3 . The InChI string representation of the molecule is InChI=1S/C12H6N2O2/c13-5-9-10 (6-14)12 (16)8-4-2-1-3-7 (8)11 (9)15/h1-4,15-16H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.19 g/mol . It has a computed XLogP3-AA value of 3 , indicating its lipophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 88 Ų . The compound has a complexity of 328 .

Scientific Research Applications

Synthesis of Novel Phthalocyanines

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is used as a key intermediate in the synthesis of new phthalocyanines . These phthalocyanines are potential antioxidant and antitumor agents . The new phthalocyanine derivatives are formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

Antioxidant and Antitumor Agents

The synthesized phthalocyanines have shown strong antioxidant and anticancer action against all cell lines . This makes them potential candidates for medical applications, particularly in the treatment of various types of cancer .

Photosensitizers in Photodynamic Therapy (PDT)

Phthalocyanines, including those synthesized using 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, have been used as photosensitizers in photodynamic therapy . In this therapy, photosensitizers are accumulated within tumor tissue and activated by light, which can treat cancer .

Lipase Inhibition

Phthalocyanines synthesized using 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile have shown potential as lipase inhibitors . This property could be useful in the treatment of conditions related to lipid metabolism .

DNA Binding Properties

Some compounds synthesized using 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile have shown DNA binding properties . This could have implications in the field of genetic engineering and gene therapy .

Synthesis of Chalcones

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile can also be used in the synthesis of chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds, which are used in medicinal chemistry for their various biological activities .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. It is advised to avoid formation of dust and aerosols. The compound should be used only in a well-ventilated area .

Mechanism of Action

Target of Action

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is a naphthalene derivative . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile are not well-studied. Its bioavailability would depend on these properties. For instance, its absorption could be influenced by factors such as its solubility, its distribution could be affected by its lipophilicity, and its metabolism and excretion could be influenced by its chemical structure and the presence of functional groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, its stability could be affected by temperature and pH, while its activity could be influenced by the presence of other molecules that compete for the same targets .

properties

IUPAC Name

1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBQXTABLSZHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299110
Record name 1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

CAS RN

1018-79-7
Record name 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 128281
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1018-79-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128281
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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